2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methylphenylacetic acid.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzylamine with an appropriate acylating agent to form an intermediate amide.
Etherification: The intermediate is then subjected to etherification using ethylene glycol or a similar reagent under acidic or basic conditions to introduce the ethoxy group.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenylacetic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its ability to bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the additional functional groups.
4-Methylphenylacetic Acid: Contains the methylphenyl group but lacks the amide and ethoxy linkages.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the ethoxy and methylphenyl groups.
Uniqueness
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-14-3-7-16(8-4-14)21-19(23)13-25-12-18(22)20-11-15-5-9-17(24-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
KKRWSQIZRHCBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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